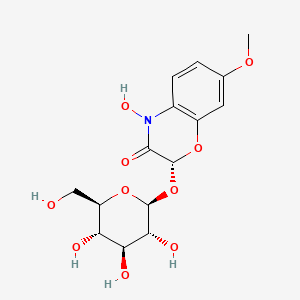
DIMBOA glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimboa-GLC, also known as dimboaglc, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Dimboa-GLC exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, dimboa-GLC is primarily located in the cytoplasm. Outside of the human body, dimboa-GLC can be found in cereals and cereal products, common wheat, corn, and fats and oils. This makes dimboa-GLC a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Agricultural Applications
1.1 Plant Defense Mechanism
DIMBOA glucoside serves as a chemical defense mechanism in plants against herbivores and pathogens. Its role in enhancing plant resistance has been documented extensively:
- Antibacterial Activity : Research indicates that DIMBOA and its derivatives exhibit substantial antibacterial properties. For instance, a study evaluated the antibacterial activity against R. solanacearum, demonstrating significant inhibition zones at varying concentrations of this compound .
- Insect Resistance : this compound affects the host acceptance and suitability of aphids, particularly Sitobion avenae, for their parasitoids like Aphidius rhopalosiphi. This interaction highlights its role in plant-insect dynamics .
1.2 Biochemical Pathways
The biosynthesis of this compound involves complex biochemical pathways in plants. Key enzymes such as BX6 and BX7 have been identified to facilitate its conversion from precursor compounds. Understanding these pathways can enhance crop breeding programs aimed at improving disease resistance .
Ecological Applications
2.1 Chemical Ecology
this compound plays a crucial role in plant-insect interactions within ecosystems:
- Herbivore Deterrence : The compound acts as a deterrent for various herbivores, influencing their feeding behavior and survival rates. This ecological function is vital for maintaining plant health and biodiversity .
- Tritrophic Interactions : Studies suggest that plants can manipulate insect pathogens through the production of phytochemicals like this compound, potentially enhancing their fitness by affecting herbivore susceptibility to diseases .
Medical Applications
3.1 Pharmacological Properties
Emerging research indicates potential pharmacological applications of this compound:
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases .
- Wound Healing Properties : Research on Ziziphus jujuba leaves highlighted the presence of this compound as a distinctive compound contributing to wound healing properties, suggesting its potential use in traditional medicine .
Case Studies
Propiedades
Número CAS |
113565-32-5 |
|---|---|
Fórmula molecular |
C15H19NO10 |
Peso molecular |
373.31 g/mol |
Nombre IUPAC |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
Clave InChI |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES isomérico |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
melting_point |
262-263°C |
Descripción física |
Solid |
Sinónimos |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















